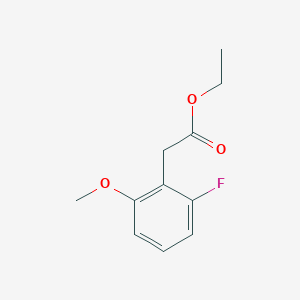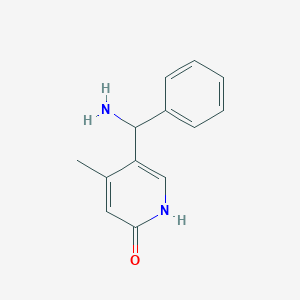
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with an amino group, a phenylmethyl group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol typically involves multi-step organic reactions. One common method is the condensation of 4-methyl-2-pyridone with benzylamine under acidic conditions, followed by reduction and subsequent functional group transformations. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Optimization of reaction parameters and the use of green chemistry principles can further enhance the sustainability of the production process.
化学反应分析
Types of Reactions
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-one.
Reduction: Formation of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
相似化合物的比较
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Similar structure with a pyrazole ring instead of a pyridine ring.
4-Methyl-2-pyridone: Lacks the amino and phenylmethyl groups but shares the pyridine core.
Benzylamine: Contains the phenylmethyl group but lacks the pyridine ring.
Uniqueness
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
5-[amino(phenyl)methyl]-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-9-7-12(16)15-8-11(9)13(14)10-5-3-2-4-6-10/h2-8,13H,14H2,1H3,(H,15,16) |
InChI 键 |
NZALABKEVQOPQX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC=C1C(C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


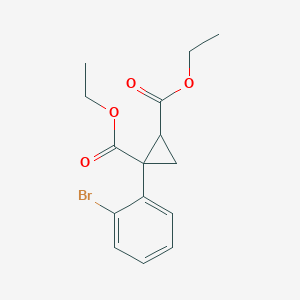
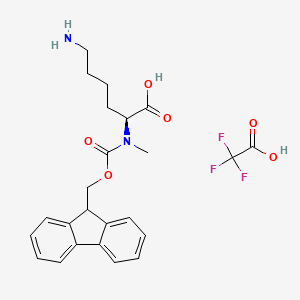
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)
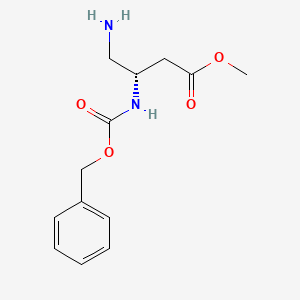
![Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13012047.png)
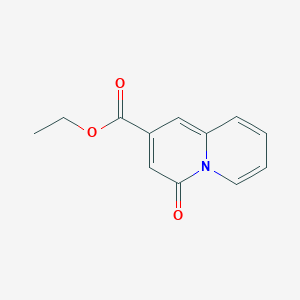
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13012070.png)
![4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012093.png)
![6-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13012098.png)
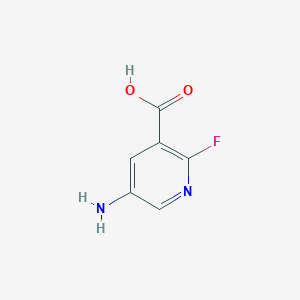

![6-Nitro-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13012111.png)
